![molecular formula C22H25N5O2S B2728372 3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-phenethylpropanamide CAS No. 1215811-54-3](/img/structure/B2728372.png)
3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-phenethylpropanamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Scientific Research Applications
Synthesis and Chemical Structure
The synthesis of compounds similar to 3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-phenethylpropanamide involves complex chemical reactions, including cyclization and rearrangement processes. For instance, compounds like thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines have been synthesized through various chemical routes, including the cyclization of isothiosemicarbazones and aza-Wittig reactions, highlighting the diverse methodologies for constructing similar heterocyclic frameworks (Yamazaki, 1981; Luo et al., 2020).
Biological Activities
Related compounds exhibit a range of biological activities, including antitumor, antimicrobial, and anticonvulsant effects. For example, certain thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines have shown potent antitumor activity against a panel of human tumor cell lines, with nanomolar concentrations demonstrating strong antiproliferative activity (Lauria et al., 2013). Moreover, derivatives of pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin have been synthesized and evaluated for their antimicrobial and cytotoxic activities, showing promise as antibacterial agents and for antitumor screening (Hassaneen et al., 2019).
Anticonvulsant Activities
Specific derivatives, such as 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine, have been explored for their anticonvulsant activities, revealing that structural modifications can significantly influence their efficacy in models of epilepsy (Wang et al., 2015).
Agricultural Applications
Some triazolo- and pyrazolopyrimidine derivatives have been synthesized for use as herbicides and plant growth regulators, demonstrating the versatility of this chemical framework in contributing to agricultural advancements (Stanoeva et al., 2000).
properties
IUPAC Name |
3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]-N-(2-phenylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c1-15(2)14-26-21(29)20-17(11-13-30-20)27-18(24-25-22(26)27)8-9-19(28)23-12-10-16-6-4-3-5-7-16/h3-7,11,13,15H,8-10,12,14H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHHLYLEWFOBOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-phenethylpropanamide |
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